molecular formula C18H20FN3O5S2 B2883239 methyl 3-(2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate CAS No. 946300-83-0

methyl 3-(2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate

Cat. No.: B2883239
CAS No.: 946300-83-0
M. Wt: 441.49
InChI Key: LYJVIGCEIQMNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1λ⁶,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is a structurally complex small molecule characterized by a thiophene-2-carboxylate core modified with an acetamido linker and a 1,1-dioxo-thiadiazinan ring substituted with a 2-fluorophenylmethyl group. The 2-fluorophenyl group may influence lipophilicity and pharmacokinetic properties, while the thiophene carboxylate backbone is a common scaffold in agrochemicals and bioactive molecules, suggesting dual utility in herbicide and drug development .

Synthetic routes for analogous compounds (e.g., ethyl thiophene carboxylates with acetamido substituents) involve coupling reactions between activated carbonyl intermediates and amines, often employing THF as a solvent and triethylamine as a base, followed by purification via column chromatography .

Properties

IUPAC Name

methyl 3-[[2-[6-[(2-fluorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S2/c1-27-18(24)17-15(7-10-28-17)20-16(23)12-22-9-4-8-21(29(22,25)26)11-13-5-2-3-6-14(13)19/h2-3,5-7,10H,4,8-9,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJVIGCEIQMNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the thiadiazine ring: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a fluorophenyl halide with the thiadiazine intermediate.

    Formation of the thiophene ring: This can be done through a cyclization reaction involving a suitable precursor.

    Coupling of the thiadiazine and thiophene rings: This step involves the formation of an amide bond between the two rings.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-(2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The thiophene ring system is known for its electronic properties, making this compound a potential candidate for use in organic semiconductors and other electronic materials.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 3-(2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Primary Use/Activity Reference
Target Compound Thiophene-2-carboxylate Thiadiazinan, 2-fluorophenylmethyl ~420 (estimated) N/A Hypothesized pharmaceutical
Metsulfuron-methyl ester Benzoate Triazine, sulfonylurea 381.4 158–163 Herbicide (sulfonylurea class)
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene-3-carboxylate Cyanoacrylamido, substituted phenyl ~350 (varies) 180–200 (varies) Antioxidant, anti-inflammatory
Example 62 compound (Patent) Thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidin, fluorophenyl 560.2 227–230 Anticancer (kinase inhibition?)

Structural and Functional Differences

Core Backbone: The target compound’s thiophene-2-carboxylate core is shared with Example 62 , but differs from metsulfuron-methyl’s benzoate backbone . Thiophene rings enhance π-stacking interactions in drug-receptor binding, whereas benzoates are more common in herbicides.

Substituent Effects: The 2-fluorophenylmethyl group in the target compound contrasts with Example 62’s fluorophenyl-chromenone system. Fluorine atoms typically enhance bioavailability and binding specificity . Unlike the cyanoacrylamido group in ’s anti-inflammatory compounds, the acetamido linker in the target may reduce electrophilic reactivity, favoring safer pharmacokinetics .

Synthesis Complexity :

  • The target compound’s thiadiazinan ring likely requires multi-step synthesis (e.g., cyclization of sulfonamide precursors), whereas metsulfuron-methyl derivatives are synthesized via simpler sulfonylurea formations .

Physicochemical Properties

  • Solubility : The thiadiazinan’s sulfone group may improve aqueous solubility relative to purely aromatic analogues (e.g., Example 62).
  • Stability : The 1,1-dioxo-thiadiazinan ring is less prone to hydrolysis than the ester groups in metsulfuron-methyl, enhancing shelf life .

Biological Activity

Methyl 3-(2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and relevant studies that highlight its biological activity.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Thiadiazine : A heterocyclic compound containing sulfur and nitrogen.
  • Thiophene : A five-membered aromatic ring containing sulfur.
  • Carboxylate : A carboxylic acid derivative contributing to its reactivity.

Anticancer Properties

Recent studies have explored the cytotoxic effects of thiophene derivatives against various cancer cell lines. For instance, a series of thiophene-based compounds demonstrated significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. One study reported that pretreatment with certain thiophene derivatives sensitized HepG2 cells to the chemotherapeutic agent sorafenib, reducing the IC50 from 3.9 µM to 0.5 µM .

CompoundCell LineIC50 (µM)Effect
Thiophene Derivative 1HepG23.9Sensitizes to Sorafenib
Thiophene Derivative 2MCF-7Not specifiedSignificant Cytotoxicity

The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds with similar structures have been identified as inhibitors of retinoic acid receptor-related orphan receptor-gamma-t (RORγt), which plays a crucial role in regulating immune responses and inflammation .

Pharmacological Studies

Pharmacological evaluations have indicated that compounds with thiophene and thiadiazine moieties exhibit diverse activities including:

  • Antimicrobial : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory : Several studies have highlighted their potential in reducing inflammation markers in vivo.

In a specific study focusing on the synthesis and evaluation of thiadiazole derivatives, some compounds displayed significant antitumor activity against breast cancer cells, suggesting that structural modifications can enhance biological efficacy .

Study 1: Antitumor Activity

A research group synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their antitumor activity against various cancer cell lines. Among them, certain compounds demonstrated high inhibitory effects on tumor growth in vitro and in vivo models. The study concluded that modifications in the thiadiazole structure could lead to improved anticancer properties .

Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of thiophene derivatives using carrageenan-induced edema models in rats. The results indicated that specific compounds significantly reduced paw edema compared to controls, showcasing their potential as therapeutic agents for inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.